2-Phenylpyridin-3-ol
Overview
Description
2-Phenylpyridin-3-ol is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is a derivative of pyridine, a basic heterocyclic organic compound with a benzene ring fused to a pyridine ring. This structure is known to be a versatile scaffold in coordination chemistry and is often used in the synthesis of various complexes with metals such as iridium, gold, and lanthanides .
Synthesis Analysis
The synthesis of 2-Phenylpyridin-3-ol and its derivatives has been explored through various methods. For instance, the reaction of 2-phenylpyridine with transition metal compounds has been shown to yield coordination complexes. In one study, 2-phenylpyridine reacted with [trans-Ir(CO)(CH3CN)(PPh3)2]PF6 to form a four-coordinate complex with N-coordination . Another synthesis route involved the reaction of 2-phenylpyridine with H[AuCl4] or Na[AuCl4], leading to the formation of a square-planar N-bonded gold complex . Additionally, a series of 2-phenylpyridine gold(III) complexes with various thiolate ligands have been synthesized, showcasing the versatility of this compound in forming metal complexes .
Molecular Structure Analysis
The molecular structure of 2-Phenylpyridin-3-ol derivatives has been characterized using various spectroscopic techniques and X-ray crystallography. For example, the molecular structure of an iridium complex derived from 2-phenylpyridine was determined to be monoclinic with space group C2/c . The crystal structure of a gold(III) complex with thiocyanate ligands revealed a square-planar coordination around the gold atom . These studies demonstrate the ability of 2-Phenylpyridin-3-ol to form stable complexes with distinct geometries.
Chemical Reactions Analysis
2-Phenylpyridin-3-ol and its derivatives participate in various chemical reactions, often leading to the formation of metal complexes with interesting properties. For instance, the 'roll-over' cyclometallation of a gold complex derived from 2-phenylpyridine has been observed . The compound also forms complexes with lanthanide thiocyanates, where the lanthanoid ions are nine-coordinate . These reactions are significant for the development of new materials with potential applications in catalysis and materials science.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Phenylpyridin-3-ol derivatives are influenced by their molecular structure and the nature of the metal complexes they form. For example, the photophysical properties of deazabipyridyls derived from 2-phenylpyridine have been studied, revealing the influence of molecular structure on the efficiency of proton-transfer reactions . The luminescent properties of bipyridine compounds synthesized from 2-phenylpyridine have also been investigated, showing potential for use in organic light-emitting diodes (OLEDs) .
Scientific Research Applications
Methods of Application
It undergoes reactions with pentafluoro- and pentachloropyridine, acting as an ambident nucleophile. The reactions are monitored using techniques like IR, NMR spectroscopy, and X-ray crystallography .
Results: The compound yields a mixture of products, which are confirmed by spectroscopic methods, indicating its versatility in synthetic organic chemistry .
Methods of Application
Results: Derivatives of 2-Phenylpyridin-3-ol have been reported to exhibit anti-cancer, antihypertensive, and antimicrobial activities .
Methods of Application
Results: Some derivatives have shown potential as clinical agents against various cancers when used alone or in combination with other drugs .
Methods of Application
Results: The compound contributes to the creation of materials with desirable conductive or luminescent properties, useful in electronics and photonics .
Methods of Application
Results: The compound’s derivatives may play a role in the biodegradation of environmental pollutants, aiding in the cleanup of contaminated sites .
Methods of Application
Results: The use of 2-Phenylpyridin-3-ol in analytical methods enhances the reliability of measurements and the identification of complex mixtures .
Methods of Application
Results: The simulations help in understanding the binding affinities and potential bioavailability of the compound’s derivatives .
Methods of Application
Results: Derivatives of “2-Phenylpyridin-3-ol” have shown to improve the efficiency and stability of OLED devices .
Methods of Application
Results: The resulting MOFs exhibit unique structural and functional properties, useful in gas storage and separation .
Methods of Application
Results: The compound enhances the photocatalytic efficiency, leading to faster degradation rates of pollutants .
Methods of Application
Results: Some designed molecules based on “2-Phenylpyridin-3-ol” show promising activity as CNS agents in preliminary biological evaluations .
Methods of Application
Results: Certain derivatives demonstrate significant bioactivity, indicating their potential as agrochemical agents .
Methods of Application
Results: The modeling provides insights into the stability and reactivity of the compound and its derivatives .
Methods of Application
Results: The presence of “2-Phenylpyridin-3-ol” in samples can lead to the identification of specific chemical compounds related to forensic cases .
Methods of Application
Results: Catalysts containing “2-Phenylpyridin-3-ol” show enhanced activity and selectivity in chemical transformations .
Methods of Application
Results: The treated quantum dots exhibit improved optical properties and stability, making them suitable for various technological applications .
Methods of Application
Results: Solar cells with “2-Phenylpyridin-3-ol” show increased power conversion efficiencies, contributing to the development of renewable energy technologies .
Methods of Application
Results: Sensors based on “2-Phenylpyridin-3-ol” demonstrate high sensitivity and selectivity for specific analytes .
Safety And Hazards
properties
IUPAC Name |
2-phenylpyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-10-7-4-8-12-11(10)9-5-2-1-3-6-9/h1-8,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRHRMPFHJXSNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10186728 | |
Record name | 3-Pyridinol, 2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10186728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylpyridin-3-ol | |
CAS RN |
3308-02-9 | |
Record name | 2-Phenyl-3-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3308-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinol, 2-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003308029 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pyridinol, 2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10186728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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